An In-depth Technical Guide to 2,6-Bis(benzyloxy)-3-bromopyridine (CAS: 16727-47-2)
An In-depth Technical Guide to 2,6-Bis(benzyloxy)-3-bromopyridine (CAS: 16727-47-2)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
2,6-Bis(benzyloxy)-3-bromopyridine is a substituted pyridine derivative that serves as a key intermediate in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Its chemical structure, featuring two benzyloxy groups and a bromine atom on the pyridine ring, offers multiple reaction sites for the construction of complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 16727-47-2 | [1][2] |
| Molecular Formula | C₁₉H₁₆BrNO₂ | [2] |
| Molecular Weight | 370.24 g/mol | [2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 54.0 - 58.0 °C | [3] |
| Boiling Point (Predicted) | 455.4 ± 40.0 °C | [1] |
| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [1] |
| Purity | Typically >98.0% (GC) | [3] |
| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C) | [3][4] |
Synthesis and Reaction Mechanisms
The synthesis of 2,6-Bis(benzyloxy)-3-bromopyridine is a multi-step process that allows for the precise installation of its key functional groups. A plausible synthetic pathway is outlined below.
Proposed Synthetic Pathway
A common route to 2,6-Bis(benzyloxy)-3-bromopyridine likely involves the initial preparation of a dihydroxypyridine intermediate, followed by protection of the hydroxyl groups and subsequent bromination.
Caption: Proposed synthesis of 2,6-Bis(benzyloxy)-3-bromopyridine.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 2,6-Bis(benzyloxy)pyridine
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To a solution of 2,6-dihydroxypyridine in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30-60 minutes.
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Add benzyl chloride dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2,6-bis(benzyloxy)pyridine.
Step 2: Bromination to Yield 2,6-Bis(benzyloxy)-3-bromopyridine
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Dissolve 2,6-bis(benzyloxy)pyridine in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.
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Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
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Reflux the reaction mixture, monitoring its progress by TLC.
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Once the starting material is consumed, cool the reaction to room temperature.
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Remove the solvent under reduced pressure.
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Purify the residue by column chromatography to afford the final product, 2,6-bis(benzyloxy)-3-bromopyridine.
Applications in Drug Discovery and Medicinal Chemistry
2,6-Bis(benzyloxy)-3-bromopyridine is a valuable building block in medicinal chemistry, primarily due to the versatility of its substituted pyridine core. The bromine atom at the 3-position serves as a key handle for introducing various molecular fragments through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridine scaffold to develop novel therapeutic agents.
Role as a Pharmaceutical Intermediate
This compound is classified as a "Bulk Drug Intermediate," indicating its use in the synthesis of active pharmaceutical ingredients (APIs).[1] The strategic placement of the benzyloxy and bromo substituents allows for sequential and regioselective modifications, which is a critical aspect in the multi-step synthesis of complex drug molecules.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of 2,6-Bis(benzyloxy)-3-bromopyridine, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups from corresponding boronic acids or esters. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds, including kinase inhibitors.[5]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
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In a reaction vessel, combine 2,6-Bis(benzyloxy)-3-bromopyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv).
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Potential in the Synthesis of Biologically Active Molecules
While specific examples detailing the use of 2,6-Bis(benzyloxy)-3-bromopyridine in the synthesis of named drug candidates were not found in the searched literature, its structural motifs are present in various classes of biologically active molecules. For instance, substituted pyridines are core components of numerous enzyme inhibitors, including kinase inhibitors, which are a major class of anti-cancer drugs.[6][7][8] The ability to introduce diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions makes this compound a valuable starting material for generating libraries of potential drug candidates for screening. One search result also indicated it was a useful reagent in the study of the bacterial oxidation of nicotine.[9]
Safety and Handling
2,6-Bis(benzyloxy)-3-bromopyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Precautionary Measures:
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Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
2,6-Bis(benzyloxy)-3-bromopyridine is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and the reactivity of its bromo substituent make it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of complex, substituted pyridine derivatives. For researchers and scientists in medicinal chemistry, this compound represents a valuable tool for the construction of novel molecular entities with the potential for therapeutic applications. Further research into the specific applications of this compound in the synthesis of biologically active molecules would be a valuable contribution to the field.
References
- 1. echemi.com [echemi.com]
- 2. 2,6-Bis(benzyloxy)-3-bromopyridine | C19H16BrNO2 | CID 21818496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Bis(benzyloxy)-3-bromopyridine | 16727-47-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 16727-47-2 | 2,6-Bis(benzyloxy)-3-bromopyridine - Moldb [moldb.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,6-Bis(benzyloxy)-3-bromopyridine | 16727-47-2 [chemicalbook.com]
